molecular formula C13H12N2O B3345246 2-(9H-beta-Carbolin-1-yl)ethanol CAS No. 102828-03-5

2-(9H-beta-Carbolin-1-yl)ethanol

Cat. No.: B3345246
CAS No.: 102828-03-5
M. Wt: 212.25 g/mol
InChI Key: DQWCOPIJKAFODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-beta-Carbolin-1-yl)ethanol is a chemical compound with the molecular formula C13H12N2O. It belongs to the class of beta-carboline alkaloids, which are known for their diverse biological activities. This compound is characterized by a beta-carboline core structure attached to an ethanol group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-beta-Carbolin-1-yl)ethanol typically involves the reaction of beta-carboline derivatives with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide or ethylene glycol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-beta-Carbolin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The beta-carboline core can be reduced to form tetrahydro-beta-carboline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation, while amines are used for amination reactions.

Major Products

    Oxidation: Formation of 2-(9H-beta-Carbolin-1-yl)acetaldehyde.

    Reduction: Formation of 2-(1,2,3,4-tetrahydro-beta-Carbolin-1-yl)ethanol.

    Substitution: Formation of 2-(9H-beta-Carbolin-1-yl)ethyl halides or amines.

Scientific Research Applications

2-(9H-beta-Carbolin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(9H-beta-Carbolin-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The beta-carboline core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar biological activities.

    Harmaline: Known for its psychoactive properties and use in traditional medicine.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct biological effects.

Uniqueness

2-(9H-beta-Carbolin-1-yl)ethanol is unique due to the presence of the ethanol group, which imparts different chemical and biological properties compared to other beta-carboline derivatives

Properties

IUPAC Name

2-(9H-pyrido[3,4-b]indol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-8-6-12-13-10(5-7-14-12)9-3-1-2-4-11(9)15-13/h1-5,7,15-16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWCOPIJKAFODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145528
Record name 2-(9H-beta-Carbolin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102828-03-5
Record name 2-(9H-beta-Carbolin-1-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102828035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9H-beta-Carbolin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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